2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one
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Overview
Description
2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a fused ring system that includes an isoxazole and a pyridine ring, making it a versatile scaffold for chemical synthesis and biological activity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with nitriles, followed by cyclization using hydroxylamine . The reaction conditions often involve the use of oxidizing agents such as sodium hypochlorite or manganese dioxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly oxidizing agents, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on gamma-aminobutyric acid (GABA) receptors, modulating their activity and influencing neurotransmission . The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its luminescent properties and biological activities.
1H-pyrazolo[3,4-b]pyridine: Used in the synthesis of pharmaceuticals and materials science.
Uniqueness
2-Methylhexahydroisoxazolo[4,5-c]pyridin-3(2H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113932-52-8 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-3a,4,5,6,7,7a-hexahydro-[1,2]oxazolo[4,5-c]pyridin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-9-7(10)5-4-8-3-2-6(5)11-9/h5-6,8H,2-4H2,1H3 |
InChI Key |
VFTAIABMMRKECY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CNCCC2O1 |
Origin of Product |
United States |
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